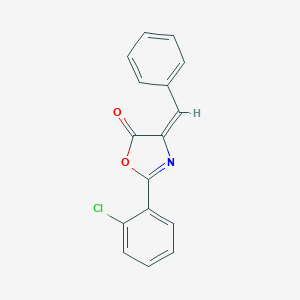
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one, also known as chalcone derivative, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
作用机制
The mechanism of action of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, several studies have suggested that this compound may exert its biological activity by inhibiting the activity of enzymes involved in cell proliferation, angiogenesis, and inflammation. Additionally, 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives have been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one has been found to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives have been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. Moreover, 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives have been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been extensively studied, and its biological activity has been well characterized. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and its efficacy may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is to investigate the structure-activity relationship of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives to identify compounds with improved biological activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, future studies should investigate the potential applications of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of novel drug delivery systems for 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives may improve their efficacy and reduce their toxicity.
合成方法
The synthesis of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Michael addition reaction. Among these methods, the Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives. This reaction involves the condensation of an aromatic aldehyde with an α,β-unsaturated ketone in the presence of a base catalyst to form a 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivative.
科学研究应用
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Several studies have demonstrated that 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives have been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
属性
产品名称 |
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C16H10ClNO2 |
分子量 |
283.71 g/mol |
IUPAC 名称 |
(4E)-4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |
InChI 键 |
GIHHWZDCEABATP-GXDHUFHOSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3Cl |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)


![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)
